REACTION_CXSMILES
|
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][NH:2]1.[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[BH4-].[Na+].Cl>C(#N)C>[CH2:12]([N:7]1[CH2:8][CH2:9][C:10]2[C:1](=[O:11])[NH:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C1(NC=CC2=CN=CC=C12)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.992 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOH (30 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
was stirred for 30 minutes at rt
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane (3×150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by BIOTAGE® flash chromatography
|
Type
|
ADDITION
|
Details
|
The fractions containing the expected product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2C=CNC(C2CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.65 mmol | |
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |